3,3-Diethylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMDXTOYMCXXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287823 | |
| Record name | 3,3-diethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-50-9 | |
| Record name | NSC52665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-diethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 3,3 Diethylpentanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxyl group (–COOH) is the primary site of reactivity in 3,3-diethylpentanoic acid, undergoing typical reactions such as esterification, amidation, and reduction. msu.edu The presence of two ethyl groups at the C3 position, adjacent to the alpha-carbon, introduces significant steric bulk that can influence the rates and conditions of these reactions compared to unbranched carboxylic acids. msu.edugauthmath.com
Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for this compound. vulcanchem.comsmolecule.com This reaction produces the corresponding ester and water. The reaction is reversible, and its efficiency is governed by factors such as the choice of alcohol and the effectiveness of water removal.
The mechanism, typically an acid-catalyzed nucleophilic acyl substitution, involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Due to the steric hindrance near the reaction center, the rate of esterification of this compound can be slower than that of linear acids like hexanoic acid. msu.edu
Table 1: Representative Esterification of this compound
| Reactant | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 3,3-diethylpentanoate |
This compound can react with ammonia (B1221849) or primary and secondary amines to form amides. vulcanchem.com These reactions typically require high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid. The direct heating method is often inefficient.
Modern synthetic methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This approach is analogous to peptide synthesis. For instance, derivatives like 2-amino-3,3-diethylpentanoic acid are used in the synthesis of non-canonical peptides. univ-lille.fr
Table 2: Amidation Reactions of this compound
| Reagent | Coupling Agent | Product |
|---|---|---|
| Benzylamine | EDC | N-Benzyl-3,3-diethylpentanamide |
The carboxyl group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. smolecule.comcommonorganicchemistry.com The reaction proceeds via a hydride attack on the carbonyl carbon. Borane-tetrahydrofuran complex (BH₃-THF) is another common reagent that can selectively reduce carboxylic acids. commonorganicchemistry.com The reduction of this compound yields 3,3-diethylpentan-1-ol.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. scribd.com This transformation typically requires converting the carboxylic acid into a derivative (like an acid chloride or ester) first, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride. Direct reduction is not a standard procedure. The corresponding aldehyde for this compound is 3,3-diethylpentanal.
Table 3: Reduction Products of this compound
| Reagent | Product | Product Class |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 3,3-Diethylpentan-1-ol | Primary Alcohol |
Transformations Involving the Tertiary Carbon Center
While the primary reactivity lies with the carboxyl group, the aliphatic backbone, specifically the alpha-carbon, can also undergo transformations.
This compound possesses two hydrogen atoms at the alpha-carbon (the C2 position), making it susceptible to alpha-substitution reactions. The most notable of these is the Hell-Volhard-Zelinsky (HVZ) reaction. gdckathua.comlibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
The mechanism involves the in-situ formation of an acyl halide, which then enolizes. The enol form attacks a halogen molecule, resulting in an α-halo acyl halide. This intermediate is then hydrolyzed during workup to yield the α-halo carboxylic acid. For example, the bromination of this compound would yield 2-bromo-3,3-diethylpentanoic acid. These α-halo acids are valuable synthetic intermediates, for example, in the synthesis of α-amino acids via reaction with ammonia. khanacademy.org
Elimination reactions typically involve the removal of two substituents from adjacent carbon atoms to form a double bond. For this compound itself, elimination is not a common reaction pathway. However, its derivatives, such as the α-halo acids produced in the HVZ reaction, can undergo elimination. vaia.com
Treatment of an α-halo acid with a base can lead to dehydrohalogenation, forming an α,β-unsaturated carboxylic acid. In the case of 2-bromo-3,3-diethylpentanoic acid, a strong, non-nucleophilic base could promote an E2 elimination by removing a proton from the beta-carbon (C3). However, the C3 carbon is a quaternary center with no hydrogen atoms attached. Therefore, a standard β-elimination to form a C2=C3 double bond is impossible. Elimination would have to involve one of the ethyl groups, which is not a typical or facile pathway. The steric hindrance at the tertiary carbon center further disfavors pathways like E2 that require specific geometric alignments. iitk.ac.inlibretexts.org Thus, the potential for standard elimination reactions is severely limited by the compound's structure.
Derivatization Strategies and Functionalization
The chemical reactivity of this compound is centered around its carboxylic acid functional group and the potential for activation of its aliphatic chain. The steric hindrance imposed by the two ethyl groups at the C-3 position influences its reaction kinetics compared to linear carboxylic acids. Derivatization strategies primarily involve transformations of the carboxyl group or functionalization of the carbon backbone to create a diverse range of molecules for various applications.
The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical modifications, leading to the synthesis of esters, amides, and other acyl derivatives. These reactions typically proceed through the activation of the carboxyl group.
A key example of derivatization is the synthesis of substituted amino acids. 2-Acetamido-3,3-diethylpentanoic acid , a branched-chain amino acid derivative, can be synthesized from precursors related to this compound. One synthetic route involves the preparation of 2-amino-3,3-diethylpentanoic acid, which can be achieved through methods like the Strecker synthesis or reductive amination of a corresponding keto acid. The amino group at the C-2 position is then acetylated using agents such as acetic anhydride (B1165640) or acetyl chloride to yield the final acetamido derivative. This process highlights a strategy to introduce nitrogen-containing functional groups, creating chiral building blocks valuable in biochemical and pharmaceutical research.
Common derivatization reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. vulcanchem.com
Amide Formation: Condensation with an amine, often facilitated by coupling agents, to produce an amide. vulcanchem.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3,3-diethylpentan-1-ol, using strong reducing agents like lithium aluminum hydride.
Table 1: Examples of Derivatization Reactions
| Derivative Type | Reagent(s) | Product Class |
|---|
The formation of lactones, which are cyclic esters, from this compound requires the introduction of a hydroxyl group at a suitable position on the carbon chain, typically at the γ (C-4) or δ (C-5) position. This is followed by an intramolecular esterification (lactonization).
While direct functionalization of the unactivated C-H bonds of the aliphatic chain of this compound is challenging, modern synthetic methods offer potential pathways. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct lactonization of aliphatic carboxylic acids. uni-kiel.dechemrxiv.org Such methods can facilitate the formation of γ-butyrolactones by selectively functionalizing the γ-C-H bond. uni-kiel.denih.gov For this compound, this would involve the oxidation and cyclization at the C-4 position, leading to a γ-lactone.
A plausible, albeit multi-step, pathway could involve:
Selective Halogenation: Introduction of a halogen at the terminal methyl group (C-5) via radical halogenation.
Hydroxylation: Conversion of the halogenated intermediate to a δ-hydroxy acid (5-hydroxy-3,3-diethylpentanoic acid) via nucleophilic substitution.
Acid-Catalyzed Cyclization: The resulting δ-hydroxy acid would readily undergo intramolecular esterification to form a stable six-membered δ-valerolactone ring.
This approach is analogous to synthetic strategies used for similar branched-chain acids where a terminal functional group is introduced and subsequently cyclized to form a lactone ring system. acs.org
Table 2: Proposed Pathway for Lactone Formation
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | γ-C-H Activation/Oxidation | γ-Hydroxy-3,3-diethylpentanoic acid |
| 2 | Intramolecular Esterification | 3,3-Diethyl-γ-butyrolactone |
| Alternative Pathway | ||
| 1 | Terminal Functionalization (e.g., Halogenation) | 5-Halo-3,3-diethylpentanoic acid |
| 2 | Nucleophilic Substitution (with H₂O) | 5-Hydroxy-3,3-diethylpentanoic acid |
| 3 | Intramolecular Esterification | 3,3-Diethyl-δ-valerolactone |
Branched-chain fatty acids like this compound serve as important building blocks in the synthesis of more complex molecules. smolecule.com Their unique sterically hindered structures can be used to modulate the physical and biological properties of larger molecules, such as solubility, metabolic stability, and receptor binding affinity.
The structural motif of a substituted pentanoic acid is found in various complex synthetic compounds designed for pharmaceutical research. For instance, the analogous compound 3,3-di methyl**pentanoic acid has been incorporated into large, multi-functional molecules. One such example contains an isoxazole (B147169) ring, a phenyl ring, and a chlorophenyl group, where the dimethylpentanoic acid moiety likely serves to enhance properties like metabolic stability or to provide a specific lipophilic interaction with a biological target.
Furthermore, the lactone derivatives discussed in the previous section are themselves valuable intermediates for building complex molecular architectures. The "lactone concept" in organic synthesis utilizes chiral lactones as key precursors in the atroposelective synthesis of complex natural products and other axially chiral compounds. This strategy involves the creation of a configurationally unstable biaryl lactone, which is then opened reductively to establish a stable chiral axis with high enantioselectivity. While not demonstrated specifically for this compound, its potential lactone derivatives could conceivably be employed in similar advanced synthetic strategies to access novel complex molecules.
Table 3: Role of Branched-Chain Acid Moieties in Complex Molecules
| Molecular Class | Role of the Acid Moiety | Potential Application |
|---|---|---|
| Pharmaceutical Leads | Provides a lipophilic, sterically hindered tail to influence pharmacokinetics. | Drug Discovery |
| Chiral Natural Products | Serves as a precursor to a lactone intermediate for asymmetric synthesis. | Total Synthesis |
| Polymers | Acts as a monomer unit to introduce branched structures into polyesters. smolecule.com | Materials Science |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Diethylpentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 3,3-diethylpentanoic acid is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The carboxylic acid proton (H-O) is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 12.0 ppm, a characteristic chemical shift for such protons. pressbooks.pubdocbrown.infodocbrown.info
The protons on the carbon adjacent to the carbonyl group (α-protons, H-2) are anticipated to resonate as a singlet around 2.2-2.4 ppm. docbrown.infodocbrown.infolibretexts.org This signal is a singlet because the adjacent carbon (C3) is a quaternary center with no attached protons, precluding any spin-spin coupling. The methylene (B1212753) protons of the two equivalent ethyl groups (H-4) are expected to appear as a quartet around 1.3-1.5 ppm, due to coupling with the adjacent methyl protons (H-5). Finally, the terminal methyl protons (H-5) of the ethyl groups will likely produce a triplet at approximately 0.8-1.0 ppm. docbrown.infodocbrown.info The integration of these signals would correspond to a ratio of 1:2:4:6 for the H-O, H-2, H-4, and H-5 protons, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-O (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet | 1H |
| H-2 (α-CH₂) | 2.2 - 2.4 | Singlet | 2H |
| H-4 (-CH₂) | 1.3 - 1.5 | Quartet | 4H |
| H-5 (-CH₃) | 0.8 - 1.0 | Triplet | 6H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The proton-decoupled ¹³C NMR spectrum for this compound is predicted to show five signals, representing the five non-equivalent carbon environments. The carbonyl carbon (C-1) is the most deshielded, with a characteristic chemical shift in the range of 175-185 ppm. pressbooks.publibretexts.orglibretexts.orgopenstax.org The quaternary carbon (C-3), bonded to two ethyl groups, is expected to appear around 40-45 ppm. The alpha-carbon (C-2) should resonate at a similar downfield position, approximately 35-40 ppm. The methylene carbons of the ethyl groups (C-4) are predicted to be in the 25-30 ppm range, while the terminal methyl carbons (C-5) would be the most shielded, appearing around 8-12 ppm. libretexts.orgopenstax.org
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | 175 - 185 |
| C-3 (Quaternary C) | 40 - 45 |
| C-2 (α-CH₂) | 35 - 40 |
| C-4 (-CH₂) | 25 - 30 |
| C-5 (-CH₃) | 8 - 12 |
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, the primary correlation expected is a cross-peak between the methylene protons (H-4, ~1.4 ppm) and the methyl protons (H-5, ~0.9 ppm) of the ethyl groups, confirming their adjacent relationship. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.educolumbia.edu The expected cross-peaks would be:
H-2 (~2.3 ppm) with C-2 (~38 ppm)
H-4 (~1.4 ppm) with C-4 (~28 ppm)
H-5 (~0.9 ppm) with C-5 (~10 ppm)
Protons at H-2 (~2.3 ppm) correlating to the carbonyl carbon (C-1, ~180 ppm) and the quaternary carbon (C-3, ~42 ppm).
Methylene protons at H-4 (~1.4 ppm) correlating to the quaternary carbon (C-3, ~42 ppm) and the methyl carbon (C-5, ~10 ppm).
Methyl protons at H-5 (~0.9 ppm) correlating to the quaternary carbon (C-3, ~42 ppm) and the methylene carbon (C-4, ~28 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular formula and structural features.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry measures the m/z value to several decimal places, which allows for the unambiguous determination of a compound's molecular formula. The molecular formula for this compound is C₉H₁₈O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.9949), the calculated monoisotopic mass can be determined. libretexts.orgresearchgate.net
Calculated Exact Mass: (9 x 12.00000) + (18 x 1.00783) + (2 x 15.9949) = 108.00000 + 18.14094 + 31.9898 = 158.13074 Da
An HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₉H₁₈O₂. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 158) to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include α-cleavage and McLafferty rearrangements. jove.commiamioh.eduwikipedia.org
For this compound, a McLafferty rearrangement is not possible due to the absence of a γ-hydrogen. The primary fragmentation is expected to occur via α-cleavage, which is the cleavage of bonds adjacent to the carbonyl group. jove.commiamioh.edu
Key predicted fragmentation pathways include:
α-cleavage (loss of an ethyl radical): Cleavage of the C3-C4 bond would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a prominent fragment ion at m/z 129 .
α-cleavage (loss of the C4H9 alkyl group): Cleavage of the C2-C3 bond would lead to the loss of the C₄H₉ alkyl radical (•C(CH₂CH₃)₂CH₂), resulting in a fragment corresponding to the protonated carboxyl group [COOH]⁺ at m/z 45 . jove.comyoutube.com
Loss of the entire alkyl substituent: Cleavage of the Cα-Cβ (C2-C3) bond can lead to the formation of a stable acylium ion by losing the entire C₇H₁₅ radical. This would generate an ion at m/z 57 ([CH₂COOH]⁺).
Loss of the carboxyl group: Loss of the •COOH radical (45 Da) from the molecular ion would produce a fragment at m/z 113 .
Table 3: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
|---|---|---|---|
| 158 | 129 | 29 | α-cleavage, loss of •CH₂CH₃ |
| 158 | 113 | 45 | Loss of •COOH radical |
| 158 | 57 | 101 | Cleavage of C2-C3 bond, formation of [CH₂COOH]⁺ |
| 158 | 45 | 113 | α-cleavage, formation of [COOH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. echemi.comyale.edumaricopa.edupressbooks.pub This technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, a molecule will absorb the frequencies that correspond to its natural vibrational modes. echemi.comyale.edu For carboxylic acids like this compound, the IR spectrum exhibits several characteristic absorption bands that serve as reliable indicators of the carboxyl functional group (-COOH). echemi.comorgchemboulder.comopenstax.org
The most prominent and recognizable feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. orgchemboulder.comopenstax.org This broadening is a direct consequence of intermolecular hydrogen bonding between two carboxylic acid molecules, which form a stable dimeric structure. echemi.comorgchemboulder.com This extensive hydrogen bonding results in a wide range of O-H bond energies, thus causing the absorption to span a broad region of the spectrum, typically from 2500 to 3300 cm⁻¹. openstax.org
Another key diagnostic absorption is the sharp and intense peak corresponding to the carbonyl (C=O) stretching vibration. orgchemboulder.comopenstax.org For a saturated aliphatic carboxylic acid like this compound, this absorption is typically observed in the range of 1700-1725 cm⁻¹. echemi.com The exact position of this band can be influenced by factors such as the physical state of the sample and the extent of hydrogen bonding. orgchemboulder.comopenstax.org
Furthermore, the IR spectrum of a carboxylic acid will also display a characteristic C-O stretching vibration, which typically appears in the region of 1210-1320 cm⁻¹. orgchemboulder.com The presence of these distinct absorption bands provides strong evidence for the presence of the carboxylic acid functional group within the molecular structure of this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxyl O-H | Stretching | 2500 - 3300 | Very Broad |
| Carbonyl C=O | Stretching | 1700 - 1725 | Strong, Sharp |
| Carboxyl C-O | Stretching | 1210 - 1320 | Medium to Strong |
| Alkyl C-H | Stretching | 2850 - 2960 | Medium to Strong |
| Alkyl C-H | Bending | 1375 - 1465 | Medium |
Integration of Spectroscopic Data for Comprehensive Structural Analysis
The most robust and reliable structural elucidation of an organic compound is achieved through the integration of data from multiple spectroscopic techniques. maricopa.edupressbooks.pub For this compound, the combination of IR spectroscopy and X-ray crystallography of a crystalline derivative provides a complete and unambiguous picture of its molecular structure.
The process of integrating this data involves a synergistic approach where the information from each technique complements and confirms the findings of the other.
Functional Group Confirmation (IR): The initial analysis of the IR spectrum provides strong evidence for the presence of the key functional groups. In the case of this compound, the characteristic broad O-H stretch and the strong C=O stretch would confirm the presence of the carboxylic acid moiety. The absorptions in the C-H stretching and bending regions would confirm the presence of the aliphatic ethyl and pentyl chains.
Definitive Atomic Connectivity and Stereochemistry (X-ray Crystallography): While IR confirms the "what" (which functional groups are present), X-ray crystallography reveals the "where" (the precise spatial arrangement of all atoms). The crystal structure of the p-bromophenacyl ester derivative would provide the exact bond lengths and angles of the entire molecule. This would definitively confirm the carbon skeleton, including the quaternary carbon at the 3-position with two ethyl substituents, and the pentanoic acid chain.
The integration of these two powerful analytical methods leaves no ambiguity in the final structural assignment. The IR data provides a rapid and effective confirmation of the functional groups, while the X-ray crystallographic data of a suitable derivative provides the ultimate proof of the atomic connectivity and three-dimensional structure. This combined approach is a cornerstone of modern chemical analysis, ensuring the accurate and unequivocal identification of chemical compounds.
Computational Chemistry and Theoretical Investigations of 3,3 Diethylpentanoic Acid
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to understanding the intrinsic properties of 3,3-diethylpentanoic acid at the atomic and subatomic levels. These calculations provide a detailed picture of the molecule's electronic and geometric characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its chemical behavior. Key parameters that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be employed to calculate various electronic properties such as ionization potential, electron affinity, and electronegativity. These properties are instrumental in predicting how this compound will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites of chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Branched Carboxylic Acid
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | -1.2 eV | Energy released upon gaining an electron. |
Note: The values in this table are illustrative for a generic branched carboxylic acid and are not specific to this compound due to a lack of published data. They serve to demonstrate the type of information obtainable from DFT calculations.
Conformational Analysis and Energy Minima Identification
The presence of multiple single bonds in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable three-dimensional structures, known as energy minima. By systematically rotating the bonds within the molecule, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most probable conformations of the molecule.
For this compound, the rotation around the C-C bonds of the ethyl groups and the pentanoic acid backbone will lead to several conformers. The steric hindrance between the bulky ethyl groups is expected to play a significant role in determining the relative energies of these conformers. Computational methods can predict the geometries and relative energies of these conformers, providing insight into the molecule's flexibility and preferred shapes.
Transition State Modeling for Reaction Pathways
Theoretical modeling can also be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For instance, the deprotonation of the carboxylic acid group is a fundamental reaction. Computational modeling can determine the structure and energy of the transition state for this process, providing insights into the acidity of this compound. Similarly, other reactions, such as esterification or amide formation, can be modeled to understand their mechanisms and predict their feasibility.
Molecular Modeling and Dynamics Simulations
While quantum mechanical studies provide detailed information about the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are employed to understand the behavior of the molecule in a larger system, such as in a solvent.
Conformational Flexibility and Steric Effects
The steric effects of the diethyl groups can be quantified by calculating parameters such as the van der Waals surface area and volume. These parameters can be correlated with physical properties and reactivity. The conformational flexibility and steric hindrance are crucial for understanding how this compound interacts with other molecules, such as enzymes or receptors in a biological context.
Intermolecular Interactions in Solvent Systems
The behavior of this compound in a solution is governed by its interactions with the solvent molecules. MD simulations are an excellent tool for studying these intermolecular interactions. In an aqueous environment, the carboxylic acid group can form hydrogen bonds with water molecules, which significantly affects its solubility and acidity. The hydrophobic alkyl chains, on the other hand, will have different interactions with water.
Simulations can provide detailed information about the structure of the solvation shell around this compound, including the number and orientation of the solvent molecules. The strength of the intermolecular interactions can be quantified by calculating the interaction energies. This information is crucial for understanding the thermodynamic properties of the solution and the partitioning of the molecule between different phases.
Table 2: Illustrative Intermolecular Interaction Energies in a Solvent System
| Interaction Type | Energy (kcal/mol) (Illustrative) | Description |
| Solute-Solvent Hydrogen Bonding | -5 to -8 | Strong, directional interactions between the carboxylic acid group and polar solvents. |
| Solute-Solvent van der Waals | -1 to -3 | Weaker, non-directional interactions between the alkyl chains and solvent molecules. |
| Solvent-Solvent Interactions | Variable | Interactions between solvent molecules, which are perturbed by the presence of the solute. |
Note: The values in this table are illustrative for a generic carboxylic acid in a polar solvent and are not specific to this compound due to a lack of published data. They serve to demonstrate the type of information obtainable from molecular dynamics simulations.
Prediction of Spectroscopic Parameters from Theoretical Models
The prediction of spectroscopic parameters for this compound using theoretical models, such as those based on Density Functional Theory (DFT), allows for a theoretical spectrum to be generated. This calculated spectrum can be a powerful tool for the analysis of experimental data. While specific, in-depth computational studies on this compound are not extensively available in publicly accessible literature, we can discuss the expected outcomes based on the general principles of computational spectroscopy for carboxylic acids.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations can provide predictions of the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These predictions are based on the calculated electron density around each nucleus. For this compound, the following are the anticipated trends in chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and require specific computational studies for precise prediction.)
| Proton Environment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| Methylene (B1212753) (-CH₂- adjacent to COOH) | 2.2 - 2.6 |
| Methylene (-CH₂- in ethyl groups) | 1.2 - 1.7 |
| Methyl (-CH₃ in ethyl groups) | 0.8 - 1.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and require specific computational studies for precise prediction.)
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | 170 - 185 |
| Quaternary Carbon (-C(CH₂CH₃)₂) | 40 - 50 |
| Methylene (-CH₂- adjacent to COOH) | 30 - 40 |
| Methylene (-CH₂- in ethyl groups) | 20 - 30 |
| Methyl (-CH₃ in ethyl groups) | 7 - 15 |
Predicted Infrared (IR) Spectroscopy
Computational methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, key predicted vibrational modes would include:
Table 3: Predicted IR Vibrational Frequencies for this compound (Note: These are estimated values based on typical ranges for similar functional groups and require specific computational studies for precise prediction.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |
| C-O Stretch | 1210 - 1320 | Medium |
| O-H Bend | 1350 - 1450 | Medium |
The broadness of the O-H stretching band is a characteristic feature of carboxylic acids due to hydrogen bonding, and theoretical models can simulate this by calculating the vibrational frequencies of dimeric or oligomeric structures.
While the tables above provide a general expectation for the spectroscopic parameters of this compound, it is important to emphasize that precise values would be obtained from dedicated computational studies. Such studies would typically involve geometry optimization of the molecule followed by frequency and NMR shielding calculations at a chosen level of theory and basis set. The results of these calculations would provide a more detailed and accurate prediction of the spectroscopic properties of this compound.
Analytical Methodologies for Quantification and Purity Assessment of 3,3 Diethylpentanoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 3,3-Diethylpentanoic acid, providing the necessary separation from structurally similar compounds and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. For this compound, which lacks a strong chromophore, direct UV detection is challenging, often necessitating derivatization to enhance sensitivity. A common approach involves reversed-phase chromatography.
Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is frequently employed due to its hydrophobicity, which allows for the retention of medium-chain fatty acids. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to suppress the ionization of the carboxyl group and ensure good peak shape sielc.com.
Table 1: Illustrative HPLC Parameters for Analysis of this compound (after derivatization)
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Visible Detector (wavelength dependent on derivatizing agent) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This interactive table provides a sample set of starting conditions for HPLC method development.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times mdpi.com. For complex samples containing isomers or closely related impurities of this compound, UHPLC is the preferred method.
The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates of UHPLC systems. The enhanced resolution can be critical for separating this compound from other C7 fatty acid isomers. When coupled with high-resolution mass spectrometry (HRMS), UHPLC provides a powerful tool for both quantification and structural confirmation nih.gov.
Table 2: Comparison of Typical Performance: HPLC vs. UHPLC for C7 Carboxylic Acid Analysis
| Feature | Conventional HPLC | UHPLC |
|---|---|---|
| Typical Run Time | 15-30 minutes | 2-10 minutes |
| Peak Resolution | Good | Excellent |
| System Backpressure | 100-200 bar | 400-1000 bar |
| Sensitivity | Standard | High to Very High |
This interactive table highlights the performance advantages of UHPLC over traditional HPLC.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. Since free carboxylic acids like this compound exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the column, a derivatization step is essential prior to analysis restek.com.
Common derivatization strategies include esterification or silylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile and less polar trimethylsilyl (B98337) (TMS) ester restek.comusherbrooke.ca. Another robust method is esterification using reagents such as pentafluorobenzyl bromide (PFBBr), which creates a derivative suitable for highly sensitive detection by electron capture or negative chemical ionization mass spectrometry rsc.orgnih.govmsu.edunih.gov.
The GC method involves injecting the derivatized sample into a heated inlet, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or similar nonpolar column) before detection by a mass spectrometer nih.gov. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Table 3: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl Bromide (PFBBr) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at ~1 mL/min |
| Oven Program | Start at 60°C, ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This interactive table outlines typical parameters for a GC-MS analysis.
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV/Visible spectroscopy, can be applied for the quantification of this compound. However, due to the compound's intrinsic molecular structure, direct analysis is often impractical, and chemical modification is required.
Strategies for Chemical Derivatization to Enhance Detectability
To overcome the limitations of direct UV detection, chemical derivatization is employed to attach a chromophoric group to the this compound molecule. This process, often called pre-column derivatization in the context of HPLC, converts the analyte into a derivative with strong UV absorbance at a more convenient wavelength (typically >250 nm), thereby significantly enhancing both sensitivity and selectivity nih.gov.
A widely used class of derivatizing reagents for carboxylic acids are phenacyl bromides, such as p-bromophenacyl bromide (p-BPB) rsc.orgnih.gov. The reaction involves the esterification of the carboxylic acid, yielding a phenacyl ester. This derivative incorporates a benzene (B151609) ring conjugated with a carbonyl group, resulting in a strong UV absorption maximum around 260 nm mdpi.com.
Table 4: Common UV Derivatization Reagents for Carboxylic Acids
| Reagent | Resulting Derivative | Typical λmax |
|---|---|---|
| p-Bromophenacyl Bromide (p-BPB) | p-Bromophenacyl ester | ~260 nm |
| 2-Nitrophenylhydrazine (2-NPH) | 2-Nitrophenylhydrazide | ~400 nm |
This interactive table lists common reagents used to enhance UV detectability of carboxylic acids.
The derivatization reaction conditions, such as temperature, time, and catalyst (e.g., a crown ether), must be carefully optimized to ensure the reaction proceeds to completion for accurate and reproducible quantification cerealsgrains.org. Following derivatization, the sample can be analyzed using the HPLC-UV methods described previously, with the detector set to the absorption maximum of the newly introduced chromophore.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pentafluorobenzyl Bromide (PFBBr) |
| Phosphoric Acid |
| p-Bromophenacyl Bromide (p-BPB) |
| 2-Nitrophenylhydrazine (2-NPH) |
| 9-Chloromethylanthracene |
Method Validation Parameters
The validation of an analytical method for this compound involves the evaluation of several key performance characteristics to ensure it is fit for purpose. These parameters demonstrate the method's reliability under specified operating conditions.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards at different concentrations. The analytical range is the interval between the upper and lower concentration levels for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For quantitative methods, a calibration curve is constructed by plotting the instrument response against the known concentration of the analyte. The relationship is assessed using a linear regression analysis, and the correlation coefficient (R²) is expected to be close to 1.0, typically ≥0.99. For many bioanalytical methods, a weighting factor (e.g., 1/x or 1/x²) may be applied to the regression to ensure accuracy at the lower end of the range. nih.gov
Table 1: Representative Linearity Data for a this compound Assay
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 0.1 | 1,520 |
| 0.5 | 7,480 |
| 2.5 | 37,600 |
| 10.0 | 151,200 |
| 25.0 | 378,500 |
| 50.0 | 755,000 |
| Regression Equation | y = 15100x + 150 |
| Correlation Coefficient (R²) | 0.9995 |
Note: This data is illustrative for a typical LC-MS/MS method and does not represent actual experimental results for this compound.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte (spiked recovery). The results are expressed as a percentage of the known value.
According to regulatory guidelines, the acceptance criteria for both accuracy and precision are often set at ±15% of the nominal value, except at the lower limit of quantification, where ±20% is acceptable. nih.gov
Table 2: Illustrative Precision and Accuracy Data for this compound Quality Control (QC) Samples
| QC Level | Nominal Conc. (µg/mL) | Intra-assay Precision (%RSD, n=5) | Inter-assay Precision (%RSD, n=15) | Accuracy (% Recovery) |
| Low | 0.3 | 6.1% | 7.5% | 104.2% |
| Medium | 20.0 | 4.5% | 5.8% | 98.7% |
| High | 40.0 | 3.8% | 4.9% | 101.5% |
Note: This data is representative of typical validation results for a bioanalytical method.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is frequently established at a S/N ratio of 10:1. d-nb.info For chromatographic methods, the LOQ is the lowest point on the calibration curve that meets the acceptance criteria for precision (e.g., %RSD ≤ 20%) and accuracy (e.g., 80-120%). nih.gov The sensitivity of methods for detecting carboxylic acids can vary significantly based on the technique, with derivatization followed by GC-MS or direct analysis by LC-MS/MS yielding LODs in the low picogram (pg) to nanogram (ng) range for many acids. nih.gov
Table 3: Typical Detection and Quantification Limits for Carboxylic Acids by Different Methods
| Analytical Technique | Typical LOD | Typical LOQ |
| GC-MS (with derivatization) | 1–10 pg | 5–40 pg |
| LC-MS/MS | 5–40 pg | 20–150 pg |
| Titrimetry | 0.6 µg/mL | 1.8 µg/mL |
Note: Values are generalized from literature on various carboxylic acids and may vary for this compound. researchgate.netnih.gov
Impurity Profiling and Degradation Product Analysis
Impurity profiling involves the identification and quantification of all potential impurities present in a substance. These impurities can originate from various sources, including the manufacturing process (e.g., raw materials, synthetic intermediates, by-products) or degradation of the substance during storage. nih.gov
For this compound, potential process-related impurities could include unreacted starting materials or by-products from its synthesis. Degradation can occur through pathways common to carboxylic acids, such as oxidation or decarboxylation (loss of CO₂), particularly under stress conditions like heat, light, or exposure to oxidizing agents. nih.gov
Advanced hyphenated techniques like LC-MS/MS and GC-MS are essential tools for separating and identifying unknown impurities. By analyzing the mass spectra and fragmentation patterns of detected peaks, the structures of potential impurities and degradation products can be elucidated.
Table 4: Potential Impurities and Degradation Products of this compound
| Compound Name | Potential Origin | Common Analytical Method |
| 3-Ethyl-3-methylpentanoic acid | Process Impurity (from starting material) | GC-MS, LC-MS/MS |
| 3,3-Diethylpentan-1-ol | Process Impurity (over-reduction) | GC-MS |
| 2-Ethyl-2-methylbutane | Degradation (Decarboxylation) | Headspace GC-MS |
| 3,3-Diethyl-2-hydroxypentanoic acid | Degradation (Oxidation) | LC-MS/MS |
Note: This table lists hypothetical impurities based on the structure of this compound and common chemical reactions.
Applications of 3,3 Diethylpentanoic Acid As a Synthetic Building Block and Intermediate
Role in the Synthesis of Complex Organic Molecules
The steric hindrance provided by the two ethyl groups at the 3-position of the pentanoic acid chain imparts specific characteristics to 3,3-diethylpentanoic acid, influencing its application in the synthesis of complex organic molecules. This structural feature can direct the stereochemistry of reactions and provide stability to the resulting molecules.
One notable application of this compound is in the Kolbe electrolysis reaction. The electrolysis of this compound leads to the formation of 3,3,6,6-tetraethyloctane through a radical coupling mechanism acs.org. This method is effective for creating alkanes with multiple quaternary carbon centers, which can be challenging to synthesize through traditional methods acs.org. The reaction proceeds as follows:
2 CH₃CH₂C(CH₂CH₃)₂CH₂COOH → CH₃CH₂C(CH₂CH₃)₂CH₂CH₂C(CH₂CH₃)₂CH₂CH₃ + 2 CO₂ + H₂
This transformation highlights the utility of this compound in generating highly branched hydrocarbon frameworks, which are of interest in various areas of organic chemistry, including the synthesis of molecules with specific physical properties.
Precursor for Specialty Chemicals and Materials
The unique properties of this compound, such as its thermal stability and specific reactivity, make it a candidate as a precursor for various specialty chemicals. Its derivatives, including esters and amides, can be expected to exhibit properties influenced by the bulky diethylpentanoyl group.
In the field of refrigeration technology, this compound has been identified as a potential acid constituent for polyhydric alcohol fatty acid esters used in refrigeration machine oils epo.orgtrea.com. The sterically hindered nature of the acid can contribute to the hydrolytic stability and lubricity of the resulting ester, which are critical properties for lubricants operating under demanding conditions. The structure of the acid helps to create esters with a desirable balance of viscosity, thermal stability, and compatibility with refrigerants.
Table 1: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application Area | Rationale |
| Esters | Lubricants, Refrigeration Oils | Enhanced thermal and hydrolytic stability due to steric hindrance. |
| Amides | Biologically Active Molecules | The bulky group can influence conformation and receptor binding. |
| Alkanes (via Kolbe) | High-Performance Fluids, Calibration Standards | Synthesis of highly branched, stable hydrocarbon structures. |
Integration into Polymer Science and Advanced Materials Research
While specific examples of the integration of this compound into polymers are not extensively documented, the general principles of using sterically hindered monomers can be applied. The incorporation of bulky side chains, such as the 3,3-diethylpentyl group, into a polymer backbone can significantly influence the material's properties.
For instance, monomers derived from this compound could be used to synthesize polymers with:
Increased Glass Transition Temperature (Tg): The bulky side groups can restrict chain mobility, leading to a higher Tg and improved thermal stability of the polymer.
Modified Solubility: The hydrocarbon nature of the side chain can alter the solubility of the polymer in various solvents.
Controlled Interchain Interactions: The steric bulk can prevent close packing of polymer chains, affecting properties like crystallinity and mechanical strength.
Although direct research on polymers containing the this compound moiety is limited, the principles of polymer design suggest its potential utility in creating materials with tailored thermal and mechanical properties. Further research in this area could uncover novel applications for this unique building block in the field of advanced materials.
Future Research Directions and Emerging Trends in 3,3 Diethylpentanoic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3,3-diethylpentanoic acid and its derivatives is poised for significant advancements, moving beyond traditional methods to embrace more sustainable and efficient strategies. Future research will likely focus on the development of novel synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One promising avenue is the exploration of biocatalytic routes. The use of enzymes or whole-cell systems to produce branched-chain carboxylic acids is gaining traction. While specific enzymes for the direct synthesis of this compound are yet to be identified, the principles of enzyme engineering and directed evolution could be applied to develop biocatalysts with the desired specificity and activity. This approach offers the potential for highly selective syntheses under mild reaction conditions, significantly improving the environmental footprint of production.
Furthermore, the utilization of biomass-derived platform chemicals as starting materials represents a key trend in sustainable chemistry. chemspeed.com Research into the conversion of lignocellulosic biomass into valuable chemical intermediates could pave the way for renewable routes to precursors of this compound. catalysis-summit.combeilstein-journals.orgnih.gov This would involve the development of innovative catalytic processes to transform bio-based molecules into the necessary carbon skeletons.
Electrosynthesis also presents a compelling alternative for the construction of the quaternary carbon center characteristic of this compound. Electrochemical methods can offer unique reactivity and selectivity, often avoiding the need for harsh reagents. While the electrolysis of this compound has been studied in the context of Kolbe coupling, future research could explore the use of electrochemistry for its synthesis, potentially from simpler, more readily available starting materials. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes, process optimization. |
| Biomass Valorization | Utilization of renewable feedstocks, potential for cost reduction. | Development of efficient catalytic conversion processes, separation and purification of intermediates. |
| Electrosynthesis | Unique reactivity, avoidance of harsh reagents, potential for high efficiency. | Electrode material development, control of reaction selectivity, scalability. |
| Flow Chemistry | Enhanced safety, precise process control, ease of scalability. | Reactor design for multiphase reactions, integration of in-line analytics. |
Exploration of Advanced Catalytic Systems for Transformations
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound and enabling its efficient transformation into a wide range of valuable derivatives. The steric hindrance around the carboxylic acid group necessitates the design of highly active and selective catalysts.
Homogeneous catalysis will continue to play a significant role, with a focus on the design of novel metal-ligand complexes that can overcome the steric challenges posed by the 3,3-diethylpentyl group. For instance, in reactions such as amidation or esterification, catalysts that can effectively activate the carboxylic acid moiety without being encumbered by the bulky substituents are highly sought after. Research into pincer-type complexes and other well-defined catalytic architectures could lead to breakthroughs in this area.
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling, contributing to more sustainable processes. The development of solid acid catalysts, such as functionalized graphene oxide, has shown promise for the synthesis of carboxylic acids. oup.com Future work could focus on designing mesoporous materials with tailored active sites that can accommodate sterically demanding substrates like this compound. These materials could offer a combination of high activity, selectivity, and stability.
Photoredox catalysis is another emerging area with the potential to enable novel transformations of this compound. By harnessing the energy of visible light, this methodology can facilitate radical-mediated reactions under mild conditions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation that are not accessible through traditional thermal methods.
Application of Green Chemistry Principles in Synthetic Methodologies
The integration of green chemistry principles is a central theme in the future of chemical synthesis. For this compound, this translates to a concerted effort to improve the atom economy, reduce waste, and minimize the use of hazardous substances throughout its lifecycle.
A key focus will be on the development of solvent-free or "greener" solvent-based reaction systems. The use of water, supercritical fluids, or bio-based solvents as reaction media can significantly reduce the environmental impact of synthetic processes. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids has been successfully demonstrated in water, showcasing a greener alternative to traditional methods. merckmillipore.com
The principle of maximizing atom economy will drive the development of addition reactions and other transformations that incorporate all atoms of the reactants into the final product. Catalytic approaches are inherently beneficial in this regard, as they reduce the need for stoichiometric reagents that often end up as waste.
Machine Learning and AI-Assisted Design of Reactions and Catalysts
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way chemical reactions and catalysts are designed. digitellinc.com For a molecule like this compound, where the steric hindrance presents a significant synthetic challenge, AI and machine learning (ML) can provide powerful tools to accelerate discovery and optimization.
ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given transformation, including the optimal reaction conditions such as solvent, temperature, and catalyst. beilstein-journals.orgacs.org This predictive capability can significantly reduce the number of experiments required to develop a new synthetic route for this compound or its derivatives, saving time and resources. beilstein-journals.org
Furthermore, the integration of AI with automated synthesis platforms can create "self-driving laboratories" capable of autonomously planning, executing, and optimizing chemical reactions. nih.govmit.edu This approach could be particularly valuable for exploring the complex reaction space associated with sterically hindered molecules, leading to the discovery of novel and unexpected reactivity. Computational tools can also be used to predict reaction pathways and understand reaction mechanisms at a fundamental level, providing valuable insights for the development of new synthetic methodologies. nih.govnih.govescholarship.org
Q & A
Q. Key Considerations :
- Purity of intermediates (e.g., anhydrides or nitriles) directly impacts final product yield.
- Solvent selection (e.g., ethanol vs. tetrahydrofuran) influences reaction kinetics and byproduct formation.
Advanced Question: How can computational modeling resolve contradictions in the predicted vs. experimental pKa values of this compound?
Methodological Answer :
Discrepancies between theoretical (e.g., COSMO-RS or DFT calculations) and experimental pKa values often arise from solvent effects or conformational flexibility. To address this:
Q. Data Contradiction Analysis :
- If computational models underestimate acidity, evaluate the role of steric hindrance from ethyl groups on carboxylate stabilization.
- Cross-reference with IR spectroscopy to confirm hydrogen-bonding patterns in the solid state .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
Q. Validation :
- Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion [M-H] at m/z 173.1 (calculated for CHO).
Advanced Question: How do metabolic pathways involving this compound compare to those of structurally similar acids (e.g., 3,3’-thiodipropionic acid)?
Q. Methodological Answer :
- Enzymatic Degradation : In microbial systems (e.g., Variovorax paradoxus), this compound may undergo β-oxidation analogous to 3,3’-thiodipropionic acid (TDP). Key enzymes include acyl-CoA synthetases and enoyl-CoA hydratases (Ech), as identified via proteomics and gene deletion studies .
- Pathway Mapping : Use -isotope labeling to trace carbon flux into the tricarboxylic acid (TCA) cycle or methylcitrate cycle .
Q. Contradictions :
- If degradation rates differ significantly from TDP, investigate steric effects of ethyl groups on enzyme-substrate binding using molecular docking simulations.
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Mitigation : Refer to GHS guidelines for carboxylic acids:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), safety goggles, and fume hoods for vapor control .
- Spill Management : Neutralize with sodium bicarbonate (5% w/v) and adsorb with inert materials (e.g., vermiculite) .
Q. Toxicological Data :
- Acute toxicity (LD) estimates should be derived from structurally analogous compounds (e.g., pentanoic acid derivatives) if direct data are unavailable .
Advanced Question: How can contradictions in ecotoxicological data for this compound be resolved?
Q. Methodological Answer :
- Data Harmonization : Compare results from OECD 301 (ready biodegradability) and OECD 201/202 (algae/daphnia toxicity) tests. Discrepancies may arise from:
- Test Organism Sensitivity : Use Daphnia magna and Pseudokirchneriella subcapitata assays to assess aquatic toxicity thresholds .
- Degradation Kinetics : Apply quantitative structure-activity relationship (QSAR) models to predict persistence if experimental half-life data are inconsistent .
Q. Recommendations :
- Prioritize studies compliant with REACH regulations and validated by IUCLID databases .
Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?
Q. Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (210 nm) using a C18 column and mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) .
- Sample Preparation : Derivatize with N-hydroxysuccinimide (NHS) to enhance detection sensitivity in serum or tissue homogenates .
Q. Validation :
- Spike-and-recovery experiments (90–110% recovery) and limit of detection (LOD) ≤ 0.1 µg/mL ensure method robustness .
Advanced Question: What role does this compound play in modulating enzyme activity (e.g., lipases or esterases)?
Q. Methodological Answer :
- Inhibition Studies : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition. For example:
- Structural Analysis : Perform X-ray crystallography or cryo-EM to identify binding interactions with active-site residues .
Q. Contradictions :
- If inhibition potency varies across studies, evaluate solvent effects (e.g., DMSO vs. aqueous buffers) on enzyme conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
